molecular formula C9H15NO2 B185423 trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester CAS No. 126474-24-6

trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester

Cat. No.: B185423
CAS No.: 126474-24-6
M. Wt: 169.22 g/mol
InChI Key: PTXUIEXYXGXMEU-HTQZYQBOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester typically involves the esterification of trans-6-Amino-cyclohex-3-enecarboxylic acid. This process can be carried out using various esterification agents under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar principles to laboratory synthesis, with a focus on scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester is used as a building block for the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies .

Biology: In biological research, this compound is used to investigate biochemical pathways and enzyme interactions. It serves as a model compound for studying amino acid derivatives .

Medicine: It can be used to design and test new therapeutic agents .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for developing new materials with specific properties .

Mechanism of Action

The mechanism of action of trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester involves its interaction with various molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, depending on the context . The specific pathways and targets involved vary based on the application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific research and industrial applications .

Properties

IUPAC Name

ethyl (1R,6R)-6-aminocyclohex-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-4,7-8H,2,5-6,10H2,1H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXUIEXYXGXMEU-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC=CCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC=CC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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